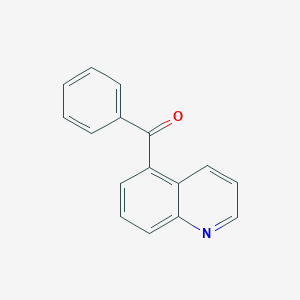

5-Benzoylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

54885-01-7 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

phenyl(quinolin-5-yl)methanone |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-8-4-10-15-13(14)9-5-11-17-15/h1-11H |

InChI Key |

PQQOVOGVEYJXJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC=NC3=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Benzoylquinoline

De Novo Synthesis Approaches to the 5-Benzoylquinoline Scaffold

The de novo synthesis of the 5-benzoylquinoline core involves building the heterocyclic ring system from acyclic or simpler cyclic precursors that already contain the necessary benzoyl functional group. This approach ensures the correct placement of the substituent from the outset.

Condensation Reactions and Cyclization Strategies

Classic quinoline (B57606) syntheses, which rely on condensation and subsequent cyclization reactions, can be adapted to produce 5-benzoylquinoline by selecting appropriately substituted starting materials.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To synthesize 5-benzoylquinoline, a potential pathway would involve the reaction of 2-amino-6-benzoylbenzaldehyde with a simple ketone like acetone, or with acetaldehyde, followed by oxidation. The critical starting material, 2-amino-6-benzoylbenzaldehyde, would itself require a multi-step synthesis. The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. The use of a catalyst, such as cerium ammonium (B1175870) nitrate (B79036) (CAN), can facilitate this reaction at room temperature. nih.gov

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. For the synthesis of 5-benzoylquinoline, 3-aminobenzophenone (B1265706) could be reacted with a suitable β-diketone, such as acetylacetone. The reaction forms a Schiff base intermediate which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline ring. The regioselectivity of the cyclization is a critical factor in this synthesis.

Multi-Component Reactions (MCRs) Leading to 5-Benzoylquinoline

Multi-component reactions offer an efficient route to complex molecules like 5-benzoylquinoline in a single step from three or more starting materials.

A plausible three-component reaction for the synthesis of a substituted 5-benzoylquinoline derivative could involve an aniline, an aldehyde, and an activated alkyne. More specifically, a reaction between an appropriately substituted aniline, an arylglyoxal (such as phenylglyoxal), and an activated methylene (B1212753) compound like 2-cyano-N-methylacetamide could yield a highly functionalized benzoylquinoline derivative. For instance, a one-pot reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines has been shown to produce 4-amino-2-benzoylquinoline-3-carboxamides. rsc.orgrsc.org By selecting 3-aminoacetophenone as the aniline component, one could envision a pathway to a 5-substituted-benzoylquinoline.

Palladium-Catalyzed Cross-Coupling Methods in the Synthesis of 5-Benzoylquinoline

Palladium-catalyzed reactions are powerful tools for constructing complex aromatic systems. A convergent synthesis of quinolines can be achieved through the reaction of o-aminophenylboronic acids with α,β-unsaturated ketones. acs.org To apply this to 5-benzoylquinoline, one would require 2-amino-6-benzoylphenylboronic acid and an appropriate unsaturated ketone. The synthesis of the substituted boronic acid would be a key challenge.

Alternatively, palladium-catalyzed annulation of o-alkenylanilines with alkynes presents another modern approach to substituted quinolines. quora.com The synthesis of 5-benzoylquinoline via this method would necessitate a starting aniline with both a vinyl group and a benzoyl group at the appropriate positions, which would then be cyclized with an alkyne.

Functionalization and Derivatization of Pre-existing Quinoline Systems to Yield 5-Benzoylquinoline

This approach starts with the quinoline molecule and introduces the benzoyl group at the C5 position. This is often challenging due to the electronic properties of the quinoline ring, where the nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to other positions. quora.com

Directed Ortho-Metalation Strategies for Benzoylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the use of a directing group (DG) that coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting organometallic species can then be quenched with an electrophile.

For the C5-benzoylation of quinoline, a directing group would need to be installed at the C6 or C4 position. However, more effective strategies often involve the use of an 8-aminoquinoline (B160924) scaffold, where the amino group or a derivative thereof acts as the directing group. researchgate.netcore.ac.uk For instance, an N-(quinolin-8-yl)amide can direct metalation to the C7 position. To achieve C5 functionalization, a different directing group or a multi-step strategy involving a blocking group might be necessary. While there are examples of C5 functionalization of 8-aminoquinolines, such as nitration, direct benzoylation via this method is not commonly reported and would likely require significant optimization. core.ac.uk

Regioselective Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the direct Friedel-Crafts acylation of quinoline is problematic. The Lewis basic nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring system towards electrophilic attack. quora.com This often leads to low yields or reaction failure.

To overcome this, harsh reaction conditions or the use of modified quinoline substrates are often necessary. For instance, intramolecular Friedel-Crafts acylation reactions on quinoline derivatives have been shown to be successful. In these cases, the acylating moiety is tethered to the quinoline ring, and cyclization is promoted by reagents like polyphosphoric acid (PPA) or Eaton's reagent. nih.govscirp.org

Photochemical Routes to 5-Benzoylquinoline

Photochemical reactions offer a unique and powerful tool for the synthesis of complex organic molecules, often providing pathways that are inaccessible through traditional thermal methods. rsc.orgresearchgate.net The use of light as a reagent aligns with green chemistry principles and can lead to highly selective transformations. rsc.org

One potential photochemical strategy for the synthesis of 5-benzoylquinoline is the Photo-Fries rearrangement . This reaction involves the photochemical rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgslideshare.net In a hypothetical pathway to 5-benzoylquinoline, a precursor such as 5-benzoyloxyquinoline could undergo a Photo-Fries rearrangement. The mechanism proceeds through the homolytic cleavage of the ester bond upon UV irradiation, generating a quinolinoxy radical and a benzoyl radical within a solvent cage. slideshare.net These radicals can then recombine at the ortho positions relative to the oxygen, which in the case of the 5-quinolinoxy radical would be the C6 and potentially the C4a (peri) positions. Subsequent tautomerization would yield the corresponding hydroxybenzoylquinoline. While this reaction typically yields ortho and para products, its application to a quinoline system would require careful investigation of regioselectivity. A three-state model involving 1ππ, 1nπ, and 1πσ* excited states has been proposed to explain the mechanistic details of the Photo-Fries rearrangement. rsc.orgbarbatti.org

Another promising photochemical approach is the photocatalytic synthesis of quinolines from 2-vinylarylimines . For instance, visible-light-excited 9,10-phenanthrenequinone has been used as a photocatalyst for the electrocyclization of 2-vinylarylimines to produce polysubstituted quinolines. acs.org The reaction is proposed to proceed via a single-electron oxidation of the imine substrate, which triggers the cyclization. acs.org To synthesize a 5-benzoylquinoline derivative using this method, a precursor such as a 2-vinylarylimine bearing a benzoyl group at the appropriate position on the aryl ring would be required.

Furthermore, continuous-flow photochemical processes have been developed for quinoline synthesis. thieme-connect.deacs.org For example, the tandem photoisomerization–cyclization of (E)-2-aminostyryl ketones has been shown to produce quinolines efficiently in a continuous-flow system under UV irradiation. thieme-connect.de This technology offers advantages in terms of safety, scalability, and control over reaction parameters. acs.orgresearchgate.net

Catalytic Systems and Green Chemistry Principles in 5-Benzoylquinoline Synthesis

The development of catalytic systems that are efficient, selective, and environmentally benign is a cornerstone of modern organic synthesis. Green chemistry principles, such as the use of catalysts over stoichiometric reagents, and the implementation of solvent-free or aqueous reaction media, are crucial for sustainable chemical production.

Transition Metal Catalysis for Efficient Synthesis

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and has been extensively applied to the synthesis of quinoline derivatives. acs.orgias.ac.in

Palladium-catalyzed reactions are prominent in this area. For instance, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols can furnish 2,4-disubstituted quinolines. organic-chemistry.org A plausible route to a 5-benzoylquinoline derivative could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated quinoline (e.g., 5-bromoquinoline) and a benzoyl-containing coupling partner. Another approach is the direct C-H acylation of the quinoline ring. While C2 functionalization is common, site-selective C-H functionalization at other positions, including C5, remains a significant challenge that is being actively researched. acs.org

Copper-catalyzed reactions also offer efficient pathways to quinoline derivatives. Copper catalysts have been used for the synthesis of 2-aryl quinolines from anilines and aryl ketones. rsc.org A notable example is the copper(I)-catalyzed three-component reaction of anilines, aldehydes, and enaminones to yield functionalized quinolines. rsc.org The direct acylation of quinolines is also an area of investigation.

Iron-catalyzed reactions are attractive due to the low cost and low toxicity of iron. Iron(III) chloride (FeCl3) has been employed as a catalyst for the one-pot synthesis of 2-arylquinolines from anilines, aldehydes, and nitroalkanes. rsc.org

Nickel-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds with N-acyliminium ions derived from quinolines, allowing for the introduction of aryl groups. rsc.org

The table below summarizes some transition metal-catalyzed reactions for the synthesis of substituted quinolines.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2/Ligand | o-iodoanilines, propargyl alcohols | 2,4-disubstituted quinolines | organic-chemistry.org |

| Cu(I) | Anilines, aldehydes, enaminones | Functionalized quinolines | rsc.org |

| FeCl3 | Anilines, aldehydes, nitroalkanes | 2-arylquinolines | rsc.org |

| Ni(0)/Ligand | N-acylquinolinium ion, aryl boronic acids | Aryl-substituted dihydroquinolines | rsc.org |

| Co(III) | Aryl amines, ketones, paraformaldehyde | 3,4-substituted quinolines | rsc.org |

Organocatalysis and Biocatalysis Applications

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often providing complementary reactivity to metal catalysts. beilstein-journals.org For the synthesis of 5-benzoylquinoline, an organocatalytic Friedel-Crafts acylation of the quinoline ring could be envisioned. Chiral phosphoric acids have been successfully used as organocatalysts in the atroposelective Friedel-Crafts heteroannulation of 2-aminoaryl ketones with α-methylene carbonyl compounds to produce axially chiral 4-arylquinolines. nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in quinoline synthesis.

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. researchgate.netacs.org While direct biocatalytic benzoylation of a quinoline ring is not widely reported, chemoenzymatic strategies hold promise. For example, an aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), has been repurposed for the synthesis of quinaldic acids from 2-aminobenzaldehydes and pyruvate (B1213749) under mild conditions. acs.org This highlights the potential for engineering enzymes for novel reactivity in quinoline synthesis. Lipases are another class of enzymes that have been widely used in kinetic resolutions to produce enantiomerically enriched atropisomeric biaryl compounds, including biquinoline derivatives. nih.gov

Solvent-Free and Aqueous Medium Reactions

The use of green solvents, such as water, or the complete elimination of solvents, are key aspects of green chemistry.

Aqueous medium reactions for quinoline synthesis have been reported. For example, the Friedländer synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds has been carried out in water using various catalysts, including Lewis acids and solid acid catalysts. researchgate.net Montmorillonite K-10 clay has been used as a reusable catalyst for the one-pot, three-component synthesis of 2-substituted quinolines in an aqueous medium. rsc.org

Solvent-free reactions , often assisted by microwave irradiation, provide an efficient and environmentally friendly alternative to traditional methods. rsc.orgresearchgate.netoatext.commdpi.comnih.govresearchgate.net The Döebner-von Miller synthesis of quinolines has been achieved under solvent-free conditions using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst. clockss.org Microwave-assisted solvent-free synthesis has been employed for the preparation of various quinoline derivatives, significantly reducing reaction times and improving yields. rsc.orgresearchgate.nettandfonline.com For instance, a one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under microwave irradiation without any solvent has been developed for the synthesis of 2,3,4-trialkylquinolines. jptcp.com

The following table provides examples of green synthetic methods for quinoline derivatives.

| Method | Catalyst | Conditions | Product Type | Reference |

| Aqueous Synthesis | Montmorillonite K-10 | Water, O2 (air) | 2-substituted quinolines | rsc.org |

| Aqueous Synthesis | Zirconium tetrakis(dodecyl sulfate) | Water, reflux | Polysubstituted quinolines | rsc.org |

| Solvent-Free | Ag(I)-exchanged Montmorillonite K10 | 120 °C | Substituted quinolines | clockss.org |

| Solvent-Free (Microwave) | Alumina/HCl | Microwave | Substituted quinolines | rsc.org |

| Solvent-Free (Microwave) | Indium(III) chloride/Silica gel | Microwave | 2,3,4-trialkylquinolines | jptcp.com |

Optimization of Reaction Conditions and Yield for 5-Benzoylquinoline Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. This involves a systematic study of parameters such as temperature, pressure, catalyst loading, and reaction time.

Process Intensification Techniques

Process intensification refers to the development of innovative technologies that lead to substantially smaller, cleaner, and more energy-efficient processes. numberanalytics.com

Continuous-flow chemistry is a prime example of process intensification. numberanalytics.comresearchgate.net By performing reactions in a continuous-flow reactor, significant improvements in efficiency, scalability, and safety can be achieved. numberanalytics.com As mentioned earlier, continuous-flow systems have been successfully applied to the photochemical synthesis of quinolines. thieme-connect.deacs.orgresearchgate.net This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous intermediates. The development of a continuous-flow process for the synthesis of 5-benzoylquinoline could offer a scalable and efficient manufacturing route.

Other process intensification techniques that could potentially be applied to the synthesis of 5-benzoylquinoline include the use of microreactors, which offer enhanced heat and mass transfer, and reactive distillation, which combines reaction and separation in a single unit to improve efficiency.

Scale-Up Considerations and Challenges

The transition of a synthetic route for 5-Benzoylquinoline from a laboratory benchtop to a pilot plant or full-scale industrial production is a complex process fraught with challenges. The primary goal of scale-up is to facilitate the safe, efficient, and economical production of the target compound at a volume sufficient to meet demand. helgroup.com However, a linear increase in the quantities of starting materials and reactor size rarely results in a proportional increase in product yield or quality. epicsysinc.com Most challenges arise from the non-linear effects of scaling on the physicochemical properties of the reaction system. epicsysinc.comneulandlabs.com A deep understanding of reaction kinetics, thermodynamics, and mass transfer, typically gained through robust process development and pilot-scale testing, is fundamental to a successful scale-up. helgroup.com

Key Physicochemical and Engineering Hurdles

Several core engineering and chemical principles are significantly impacted when moving from small to large-scale reactors. These non-linear changes are a primary source of complications in the production of 5-Benzoylquinoline.

Heat Transfer and Thermal Management : Chemical reactions, particularly exothermic ones like the Friedel-Crafts acylation, generate significant heat. In a laboratory flask, this heat dissipates relatively easily due to a high surface-area-to-volume ratio. As the reactor volume increases, this ratio decreases dramatically, making heat removal far more difficult. epicsysinc.comresearchgate.net Inadequate heat control can lead to temperature gradients, causing localized "hot spots" where side reactions and decomposition can occur, ultimately reducing yield and purity. For a reaction like the acylation of quinoline, this could result in runaway reactions, posing a significant safety hazard. neulandlabs.com

Mass Transfer and Mixing Efficiency : Achieving a homogeneous mixture of reactants, reagents, and catalysts is critical for optimal reaction performance. What is achieved with a small magnetic stir bar in a flask is much harder to replicate in a multi-thousand-liter industrial reactor. helgroup.com Inefficient mixing can lead to poor mass transfer, where the reaction rate is limited by the speed at which reactants can diffuse together. This can result in lower product selectivity, an increase in impurities, and inconsistent batch quality. helgroup.comneulandlabs.com For instance, in a poorly mixed Friedel-Crafts reaction, localized high concentrations of the acylating agent could lead to undesired side products.

Reaction Kinetics and Selectivity : The rate and outcome of a chemical reaction are highly dependent on factors that change with scale, such as mixing and heat transfer. neulandlabs.com In the synthesis of 5-Benzoylquinoline, a key challenge is regioselectivity—ensuring the benzoyl group attaches at the C-5 position of the quinoline ring. At the lab scale, conditions can be finely tuned to favor this outcome. During scale-up, altered heat and mass transfer characteristics can change the kinetic profile of the reaction, potentially increasing the formation of undesired isomers, such as 7- or 8-Benzoylquinoline, which can be difficult to separate from the desired product.

Process-Specific Challenges in 5-Benzoylquinoline Synthesis

The specific synthetic route chosen heavily influences the challenges encountered during scale-up.

Friedel-Crafts Acylation Route

This classic method involves reacting quinoline with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com While effective in the lab, its scale-up presents several obstacles.

Catalyst Handling and Stoichiometry : Aluminum chloride is a highly moisture-sensitive solid that requires handling under inert conditions. At an industrial scale, managing tons of this material safely and efficiently is a major operational challenge. Furthermore, the reaction often requires more than a stoichiometric amount of the catalyst, which forms a complex with the product ketone. sigmaaldrich.comlibretexts.org

Quenching and Workup : The workup procedure, which involves quenching the reaction mixture with water to decompose the catalyst-product complex, is extremely exothermic and releases corrosive hydrogen chloride gas. Managing this step on a large scale requires specialized equipment to control the temperature and handle the off-gassing safely.

| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (500 L Reactor) | Associated Challenge |

|---|---|---|---|

| Heat Transfer | High surface area to volume ratio; efficient dissipation via bath | Low surface area to volume ratio; requires internal cooling coils/jacket | Risk of runaway reaction, reduced selectivity. epicsysinc.comresearchgate.net |

| Mixing | Magnetic or overhead stirrer; rapid homogenization | Impeller/baffle system; potential for dead zones | Incomplete conversion, increased impurity formation. helgroup.com |

| Reagent Addition | Manual addition via funnel over minutes | Controlled pumping over hours | Controlling exothermic release, avoiding localized high concentrations. |

| Quench | Slow addition to iced water | Controlled reverse addition into a cooled quench vessel | Extreme exotherm, HCl gas evolution, safety management. |

Palladium-Catalyzed Cross-Coupling Routes

Modern methods may involve palladium-catalyzed reactions, such as the coupling of a 5-haloquinoline with a benzoyl source or a related coupling partner. These methods offer milder conditions but have their own set of scale-up issues.

Catalyst Cost and Recovery : Palladium is an expensive precious metal. For the process to be economically viable, the catalyst must be used in very low concentrations, and, crucially, it must be efficiently recovered from the reaction mixture and recycled. numberanalytics.com This adds complexity and cost to the downstream processing.

Product Purification : A significant challenge is ensuring the complete removal of residual palladium from the final 5-Benzoylquinoline product. For pharmaceutical applications, regulatory limits for heavy metal contaminants are extremely low (in the parts-per-million range), requiring specialized purification techniques like treatment with metal scavengers or multiple crystallizations.

Crystallization and Downstream Processing

The final isolation and purification steps are as critical as the reaction itself and present unique scale-up challenges.

Crystallization Control : Crystallization is often problematic if the critical process parameters have not been adequately studied. neulandlabs.com Controlling the cooling rate, agitation, and solvent composition in a large crystallizer is difficult. This can lead to variations in crystal form (polymorphism), particle size, and bulk density, all of which can affect the final product's handling and performance.

Drying and Solvent Removal : Drying large quantities of wet cake efficiently while avoiding product degradation can be challenging. Trapped crystallization solvent can be difficult to remove to a level that meets regulatory limits. neulandlabs.com The choice of dryer (e.g., tray dryer, rotary dryer) and the drying parameters (temperature, vacuum) must be carefully optimized.

| Compound | Lab Scale (Yield: 85%) | Pilot Scale (Yield: 72%) | Potential Cause of Increase |

|---|---|---|---|

| 5-Benzoylquinoline | 99.5% | 98.1% | N/A |

| 7-Benzoylquinoline | 0.2% | 0.8% | Less precise temperature control leading to lower regioselectivity. |

| 8-Benzoylquinoline | 0.1% | 0.5% | Less precise temperature control leading to lower regioselectivity. |

| Unreacted Quinoline | <0.1% | 0.3% | Poor mass transfer and mixing in a large reactor. helgroup.com |

| Other Impurities | 0.1% | 0.3% | Decomposition from localized "hot spots". helgroup.com |

Comprehensive Spectroscopic and Analytical Characterization Methodologies for 5 Benzoylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be deciphered.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Benzoylquinoline displays signals corresponding to the distinct protons in the molecule. The aromatic protons of the quinoline (B57606) and benzoyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring currents. msu.edu The exact chemical shifts and multiplicity of these signals are dictated by their position on the rings and their coupling to adjacent protons. For instance, protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within 5-Benzoylquinoline. udel.edu Aromatic carbons typically appear in the range of δ 120-150 ppm. oregonstate.edu The carbonyl carbon of the benzoyl group is a key diagnostic signal, appearing significantly downfield, often above δ 190 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. mdpi.com The number of distinct signals in the spectrum confirms the number of unique carbon atoms in the molecule, which is useful for verifying the compound's symmetry and structure. udel.edu

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 9.19 | dd |

| 8.54 | dd |

| 8.21 | d |

| 8.05 | d |

| 7.90 | m |

| 7.78 | t |

| 7.65 | t |

| 7.52 | m |

| 7.45 | dd |

Note: This is a predicted data table based on typical chemical shift ranges and may not represent experimentally determined values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide deeper insights by revealing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca For 5-Benzoylquinoline, COSY would show correlations between adjacent protons on the quinoline and benzoyl rings, helping to trace the connectivity of the proton spin systems within each aromatic ring. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu This is crucial for unambiguously assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the quinoline rings and the point of attachment of the benzoyl group. emerypharma.com For example, correlations would be expected between the protons on the benzoyl ring and the carbonyl carbon, as well as between protons on the quinoline ring and the carbon atoms of the adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. For 5-Benzoylquinoline, NOESY could reveal through-space interactions between protons on the benzoyl group and protons on the quinoline ring, helping to determine their relative orientation.

Mass Spectrometry (MS) Techniques Applied to 5-Benzoylquinoline

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgbroadinstitute.org

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, often leading to extensive fragmentation. msu.edu The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound and can be used for structural elucidation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules. libretexts.org It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. nih.govdoi.org This makes it ideal for accurately determining the molecular weight of 5-Benzoylquinoline. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition of 5-Benzoylquinoline can be unequivocally confirmed. mdpi.com This is a critical step in the characterization of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion or protonated molecule of 5-Benzoylquinoline) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. eag.comlabmanager.com This technique provides detailed information about the structure of the molecule by revealing how it breaks apart. nih.gov The fragmentation pathways can be elucidated by analyzing the masses of the product ions, which correspond to specific structural motifs within the 5-Benzoylquinoline molecule.

| Technique | Information Obtained | Application to 5-Benzoylquinoline |

| EI-MS | Molecular weight and fragmentation pattern | Provides a fingerprint spectrum and structural information from fragment ions. |

| ESI-MS | Molecular weight | Accurately determines the mass of the intact molecule, often as [M+H]⁺. researchgate.net |

| HRMS | Exact mass and elemental formula | Confirms the elemental composition (e.g., C₁₆H₁₁NO). |

| MS/MS | Fragmentation pathways and structural details | Elucidates the connectivity of the molecule by analyzing how selected ions fragment. nih.gov |

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of 5-Benzoylquinoline. These methods are complementary, as IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures light scattering arising from changes in the polarizability of the electron cloud. nih.govresearchgate.netnih.gov

The vibrational spectrum of 5-Benzoylquinoline is expected to be rich and complex, displaying characteristic modes from its three main components: the quinoline ring, the phenyl ring, and the ketone carbonyl group. While a complete experimental spectrum for 5-Benzoylquinoline is not widely published, the expected vibrational frequencies can be assigned based on established group frequencies and data from related compounds like 5-aminoquinoline (B19350) and other benzoyl-substituted heterocycles. nih.govmums.ac.irnih.gov

Key vibrational modes anticipated for 5-Benzoylquinoline include:

Aromatic C-H Stretching: Vibrations from the C-H bonds on both the quinoline and phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: This is one of the most characteristic and intense absorptions in the IR spectrum. For an aryl ketone like 5-Benzoylquinoline, the C=O stretching vibration is anticipated in the range of 1680-1650 cm⁻¹, with its exact position influenced by electronic conjugation with both aromatic rings. mums.ac.irnih.gov

Aromatic C=C and C=N Ring Stretching: The skeletal vibrations of the quinoline and phenyl rings will produce a series of bands in the 1620-1400 cm⁻¹ region. thieme-connect.com These are often complex and overlapping but provide a unique fingerprint for the molecule.

C-H In-Plane and Out-of-Plane Bending: The C-H bending vibrations provide further structural information. In-plane bending modes typically occur in the 1300-1000 cm⁻¹ range, while the strong out-of-plane bending modes below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic rings.

Skeletal Deformations: Lower frequency modes, typically below 600 cm⁻¹, correspond to the deformation of the entire molecular skeleton, including the twisting of the benzoyl group relative to the quinoline ring.

A summary of these expected vibrational modes is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline & Phenyl Rings |

| Carbonyl (C=O) Stretch | 1680 - 1650 | Ketone |

| Aromatic Ring Skeletal Stretches (C=C, C=N) | 1620 - 1400 | Quinoline & Phenyl Rings |

| C-H In-Plane Bending | 1300 - 1000 | Quinoline & Phenyl Rings |

| C-H Out-of-Plane Bending | 900 - 675 | Quinoline & Phenyl Rings |

| Skeletal Deformations | < 600 | Entire Molecule |

Table 1: Predicted IR and Raman vibrational frequencies for the key functional groups in 5-Benzoylquinoline.

The single bond connecting the carbonyl carbon to the quinoline ring allows for rotational freedom, leading to different possible conformations or rotamers. The most significant conformational variable is the dihedral angle between the plane of the quinoline ring and the plane of the benzoyl group. This conformation affects the extent of electronic conjugation and the steric interactions within the molecule.

Vibrational spectroscopy can offer insights into this conformational landscape. renishaw.com Different conformers, if they have sufficiently different energies to co-exist at a given temperature, will exhibit distinct, albeit slightly shifted, vibrational spectra. americanpharmaceuticalreview.com For instance, the frequency of the C=O stretch and the skeletal modes of the rings could be sensitive to the dihedral angle. By performing temperature-dependent IR or Raman studies, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, allowing for the determination of their relative thermodynamic stabilities. While specific studies on 5-benzoylquinoline are not available, this approach has been successfully applied to other flexible molecules. renishaw.com

Vibrational Mode Assignments and Functional Group Identification

UV-Visible Absorption and Fluorescence Spectroscopy Protocols

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. azooptics.comhoriba.com These techniques probe the transitions between electronic energy levels upon absorption of photons and the subsequent emission of light through fluorescence.

The UV-Visible absorption spectrum of 5-Benzoylquinoline is predicted to be dominated by electronic transitions within its extensive aromatic system. The spectrum arises from the promotion of electrons from occupied molecular orbitals (MOs) to unoccupied MOs. azooptics.com The primary transitions expected are:

π → π* Transitions: These are high-intensity transitions associated with the conjugated π-electron systems of the quinoline and phenyl rings. Multiple π → π* bands are expected, corresponding to excitations within the individual rings and transitions involving the entire conjugated system. Based on data for related compounds like 5-aminoquinoline, these absorptions would likely occur in the UV region, potentially with maxima between 250 and 350 nm. nih.govresearchgate.net

n → π* Transitions: A lower-intensity transition is expected due to the promotion of a non-bonding electron (n) from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition typically occurs at a longer wavelength than the main π → π* transitions and is often observed as a weak shoulder on the main absorption band.

The solvent environment can influence the position of these absorption maxima (solvatochromism). Polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of π → π* transitions.

Photophysical characterization involves studying the fate of the molecule after it absorbs light. This includes processes like fluorescence, phosphorescence, and non-radiative decay. horiba.comnih.gov

For 5-Benzoylquinoline, the presence of rigid aromatic rings suggests potential for fluorescence, as rigidity often disfavors non-radiative decay pathways. If the compound is fluorescent, an emission spectrum can be recorded by exciting the molecule at one of its absorption wavelengths. horiba.com The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is shifted to a longer wavelength (Stokes shift).

However, the benzophenone (B1666685) moiety is a well-known photosensitizer that can efficiently undergo intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process competes with fluorescence and can significantly reduce or completely quench it. Therefore, it is plausible that 5-Benzoylquinoline may exhibit weak fluorescence and instead show phosphorescence at low temperatures. A comprehensive photophysical investigation would involve measuring key parameters such as the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state). nih.gov

Electronic Transition Characterization

X-ray Crystallography for Solid-State Structural Elucidation of 5-Benzoylquinoline

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netamazonaws.com While a published crystal structure for 5-Benzoylquinoline was not identified, this technique would provide invaluable and unambiguous structural data.

Should single crystals of 5-Benzoylquinoline be grown, X-ray diffraction analysis would yield a detailed molecular structure, confirming the connectivity of the atoms and providing precise measurements of bond lengths, bond angles, and torsion angles. A key piece of information would be the solid-state conformation of the molecule, specifically the dihedral angle between the quinoline and phenyl rings. This would reveal how the molecule packs in the crystal lattice and the nature of the intermolecular forces at play.

Potential intermolecular interactions that could be identified include:

π-π Stacking: The planar aromatic rings of quinoline and phenyl groups could stack on top of each other, which is a common packing motif for such molecules. nih.gov

C-H···O Interactions: Hydrogen atoms on the aromatic rings could form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules. nih.gov

C-H···π Interactions: Aromatic rings can also act as weak hydrogen bond acceptors, interacting with C-H bonds from adjacent molecules.

The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

| Parameter | Description | Expected Information for 5-Benzoylquinoline |

| Crystal System | The class of crystal symmetry (e.g., monoclinic, orthorhombic). | To be determined experimentally. |

| Space Group | The specific symmetry group of the crystal lattice. | To be determined experimentally. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | To be determined experimentally. |

| Z | The number of molecules per unit cell. | To be determined experimentally. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-C, C-N). | Would confirm expected values (e.g., C=O ~1.22 Å). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-O in the ketone). | Would reveal any strain or distortion from ideal geometries. |

| Torsion Angles (°) | Dihedral angles defining the 3D shape, especially the C(quinoline)-C(carbonyl)-C(phenyl)-C(phenyl) angle. | Would define the solid-state conformation. |

| Intermolecular Contacts (Å) | Distances and geometries of non-covalent interactions (e.g., π-π stacking distances). | Would explain the crystal packing strategy. |

Table 2: Representative data obtainable from a single-crystal X-ray diffraction study of 5-Benzoylquinoline.

Chemical Reactivity and Derivatization Pathways of 5 Benzoylquinoline

Reactions Involving the Quinoline (B57606) Heterocycle of 5-Benzoylquinoline

The quinoline ring system is a crucial pharmacophore in many biologically active compounds. Its reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic attack and directs incoming substituents. pharmaguideline.com

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the quinoline ring is generally preferred at the 5- and 8-positions. pharmaguideline.com However, the presence of the benzoyl group at the 5-position influences the regioselectivity of further substitutions. The benzoyl group is an electron-withdrawing group, which further deactivates the quinoline ring towards EAS. libretexts.org Therefore, harsh reaction conditions are often required to achieve substitution. libretexts.org

Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The strong deactivating effect of both the quinoline nitrogen and the benzoyl group would likely direct nitration to the less deactivated positions of the carbocyclic ring, such as the 8-position.

Halogenation: The introduction of a halogen, such as bromine or chlorine, typically requires a Lewis acid catalyst like FeBr3 or FeCl3. minia.edu.egmasterorganicchemistry.com The electrophile, a positively polarized halogen, attacks the aromatic ring. masterorganicchemistry.com

Sulfonation: The addition of a sulfonic acid group (–SO3H) can be accomplished using fuming sulfuric acid. libretexts.org This reaction is often reversible, which can be useful for temporarily blocking a position on the ring. mnstate.edu

| Reaction | Reagents | Typical Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 8-position |

| Bromination | Br₂, FeBr₃ | 8-position |

| Sulfonation | H₂SO₄, SO₃ | 8-position |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution is less common for the quinoline ring itself unless activated by strong electron-withdrawing groups. libretexts.org The benzoyl group at the C5 position does provide some activation. For NAS to occur, a good leaving group, such as a halide, must be present on the ring. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. libretexts.orgncrdsip.com

Oxidation and Reduction Reactions of the Quinoline Ring

The quinoline ring exhibits resistance to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the carbocyclic ring (the benzene (B151609) part) can be opened while leaving the pyridine (B92270) ring intact. pharmaguideline.com

Reduction of the quinoline ring is more readily achieved. Catalytic hydrogenation can reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Selective reduction of the benzene ring can be achieved under specific conditions, for instance, using lithium in liquid ammonia. pharmaguideline.com

Transformations at the Benzoyl Moiety of 5-Benzoylquinoline

The benzoyl group offers two primary sites for chemical modification: the carbonyl group and the attached phenyl ring.

Carbonyl Reactivity: Reduction, Alkylation, and Acetalization

The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. studymind.co.uk Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). studymind.co.uk This transformation introduces a new chiral center.

Alkylation: Reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), results in the formation of tertiary alcohols. msu.edu

Acetalization: In the presence of an alcohol and an acid catalyst, the carbonyl group can be converted into an acetal. msu.edu This reaction is often used as a protecting group strategy for the carbonyl functionality. Thioacetals can also be formed using thiols. msu.edu

| Reaction | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Alkylation | RMgX or RLi | Tertiary Alcohol |

| Acetalization | R'OH, H⁺ | Acetal |

| Thioacetalization | R'SH, Lewis Acid | Thioacetal |

Aromatic Substitution on the Phenyl Ring of the Benzoyl Group

The phenyl ring of the benzoyl group can also undergo electrophilic aromatic substitution. The carbonyl group is a deactivating, meta-directing group. pdx.edu Therefore, incoming electrophiles will preferentially add to the meta positions of this phenyl ring. libretexts.org

Common EAS reactions on the benzoyl phenyl ring include:

Nitration: Using nitric and sulfuric acid will introduce a nitro group at the meta-position. libretexts.org

Halogenation: With a Lewis acid catalyst, halogens will add to the meta-position. minia.edu.eg

Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on rings deactivated by strong electron-withdrawing groups like the benzoyl group. uomustansiriyah.edu.iq

Modifications of the Ketone Functionality (e.g., Oxime, Hydrazone Formation)

The ketone functional group of 5-benzoylquinoline serves as a key site for chemical modifications, enabling the synthesis of a wide array of derivatives. Among the most prevalent and extensively researched modifications are the reactions with hydroxylamine (B1172632) and various hydrazine (B178648) derivatives to yield oximes and hydrazones, respectively. nih.govnih.gov These reactions are classic examples of condensation, typically involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), also known as an imine. nih.govyoutube.com

The formation of oximes from 5-benzoylquinoline is achieved by reacting it with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base. google.com This reaction is a versatile method for creating new ligands with potential applications in coordination chemistry. Similarly, the reaction of 5-benzoylquinoline with hydrazine hydrate, phenylhydrazine, or thiosemicarbazide (B42300) results in the formation of the corresponding hydrazones, phenylhydrazones, and thiosemicarbazones. mdpi.comgsconlinepress.com These derivatives are of particular interest as they can act as chelating agents, coordinating with metal ions through both the quinoline nitrogen and the nitrogen of the newly formed imine group. mdpi.comorientjchem.org The synthesis of these compounds is generally straightforward, often requiring refluxing the reactants in a solvent like ethanol. google.comgsconlinepress.com

| Reactant | Product | General Reaction Conditions |

| Hydroxylamine | 5-Benzoylquinoline oxime | Ethanolic solution, often with a base |

| Hydrazine Hydrate | 5-Benzoylquinoline hydrazone | Ethanolic solution, reflux |

| Phenylhydrazine | 5-Benzoylquinoline phenylhydrazone | Ethanolic solution, reflux |

| Thiosemicarbazide | 5-Benzoylquinoline thiosemicarbazone | Ethanolic solution, often with acid catalyst |

This table provides a generalized overview of reaction conditions. Specific conditions may vary based on the detailed experimental procedure.

Metal Complexation Studies of 5-Benzoylquinoline

Coordination Chemistry with Transition Metals

5-Benzoylquinoline and its derivatives, especially the oximes and hydrazones, are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metals. libretexts.orglibretexts.orgresearchgate.net The coordination typically involves the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the modified ketone group, creating stable chelate rings. orientjchem.orguomustansiriyah.edu.iq

Research has documented the formation of complexes with several transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). orientjchem.orgscirp.org The stoichiometry of these metal complexes can vary, with metal-to-ligand ratios of 1:1 and 1:2 being common. orientjchem.org The resulting geometric structures of these complexes, which can be square planar, tetrahedral, or octahedral, are dependent on the specific metal ion, the ligand, and the reaction conditions. scirp.org The characterization of these complexes is often accomplished using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and X-ray crystallography. orientjchem.org

Luminescent Properties of Metal Complexes

The metal complexes derived from 5-benzoylquinoline and its derivatives have attracted considerable interest due to their potential luminescent properties. nih.govnih.govrsc.org The combination of the rigid, aromatic structure of the quinoline ligand with a suitable metal center can result in materials that exhibit fluorescence or phosphorescence. nih.govfrontiersin.org

The luminescence in these complexes often arises from electronic transitions such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand (π-π*) transitions. nih.gov The specific characteristics of the luminescence, including the emission wavelength, quantum yield, and lifetime, are influenced by the choice of the metal ion and the detailed structure of the ligand. For instance, complexes with d10 metal ions like zinc(II) are often fluorescent. nih.gov The photophysical properties of these metal complexes can be fine-tuned by introducing various substituents on the ligand framework, which opens up possibilities for their application in fields like chemical sensing and the development of emissive materials. frontiersin.orgmdpi.com

Formation of Novel Heterocyclic Systems from 5-Benzoylquinoline Precursors

Ring Expansion and Contraction Reactions

5-Benzoylquinoline can serve as a precursor for the synthesis of more complex heterocyclic systems through reactions that involve the expansion or contraction of its ring structure. wikipedia.orgnih.govetsu.edu These transformations typically involve multi-step synthetic sequences and can be initiated at either the quinoline nucleus or the benzoyl substituent. libretexts.org

Ring expansion reactions can lead to the formation of larger polycyclic aromatic systems. wikipedia.orglibretexts.org Conversely, ring contraction reactions can reduce the size of a carbocyclic or heterocyclic ring. wikipedia.orgetsu.edulibretexts.org While the direct application of these reactions to 5-benzoylquinoline is not extensively documented, the principles of reactions like the Wolff rearrangement for ring contraction or the Tiffeneau-Demjanov rearrangement for ring expansion could theoretically be applied to suitably modified derivatives of 5-benzoylquinoline. wikipedia.orglibretexts.org

Cycloaddition Reactions Involving 5-Benzoylquinoline

The unsaturated bonds within the quinoline ring and the carbonyl group of 5-benzoylquinoline offer potential sites for cycloaddition reactions, providing pathways to novel fused and spirocyclic heterocyclic structures. libretexts.orgwikipedia.orglibretexts.org Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.orgnih.govmdpi.com

Theoretical and Computational Investigations of 5 Benzoylquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Benzoylquinoline. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles. libretexts.orgwikipedia.org

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. faccts.de

The process involves a geometry optimization, where the forces on each atom are calculated and used to adjust the atomic positions until a stationary point on the potential energy surface is found. storion.rugaussian.com For 5-Benzoylquinoline, this would involve finding the most stable arrangement of its quinoline (B57606) and benzoyl moieties, including key bond lengths and angles. The stability of the molecule is directly related to this minimized total energy. Studies on quinoline and its derivatives using DFT with basis sets like B3LYP/6-31G* have shown good agreement between calculated and experimental geometric parameters. scirp.orgijpras.com Dispersion corrections are often included in DFT calculations to better account for weak intermolecular interactions. faccts.de

Table 1: Predicted Geometrical Parameters for 5-Benzoylquinoline using DFT This table presents hypothetical, yet chemically reasonable, optimized geometry parameters for 5-Benzoylquinoline based on typical values for quinoline and benzophenone (B1666685) derivatives.

| Parameter | Description | Predicted Value |

| C-N (quinoline) | Average Carbon-Nitrogen bond length in the quinoline ring | 1.36 Å |

| C-C (quinoline) | Average Carbon-Carbon bond length in the quinoline ring | 1.40 Å |

| C=O (benzoyl) | Carbon-Oxygen double bond length in the benzoyl group | 1.23 Å |

| C-C (ring-CO) | Bond length between the quinoline ring and carbonyl carbon | 1.49 Å |

| ∠C-CO-C | Bond angle of the ketone group | 120.5° |

| Dihedral Angle | Angle between the quinoline and phenyl ring planes | ~55-65° |

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding electronic structure but neglects electron correlation, which is the interaction between individual electrons. wikipedia.orguni-muenchen.de This omission can affect the accuracy of the calculated energies and properties.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation. These methods offer higher accuracy but are significantly more computationally demanding. ijpras.com A comparison of energies from HF and post-HF methods can quantify the effect of electron correlation on the molecule's stability. For instance, calculations on quinoline derivatives have utilized the MP2 method to refine electronic properties. ijpras.com

Table 2: Comparison of Theoretical Ground State Energies for 5-Benzoylquinoline This table shows hypothetical energy values to illustrate the difference typically observed between HF and post-HF methods. The absolute values are machine-dependent, but the relative difference is informative.

| Method | Description | Illustrative Total Energy (Hartree) |

| Hartree-Fock (HF) | Ignores electron correlation. | -818.45 |

| MP2 | Includes electron correlation via perturbation theory. | -819.21 |

| CCSD(T) | High-accuracy "gold standard" method including correlation. | -819.35 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ijpras.com DFT calculations are commonly used to compute the energies of these orbitals. For substituted quinolines, the HOMO-LUMO gap has been shown to be a key factor in determining their electronic behavior. ijpras.commdpi.com

Table 3: Predicted Frontier Orbital Energies for 5-Benzoylquinoline This table presents plausible HOMO-LUMO energy values for 5-Benzoylquinoline, based on data from related quinoline derivatives. scirp.orgijpras.commdpi.com

| Parameter | Description | Predicted Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.55 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.15 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.40 |

Conformational Analysis and Intermolecular Interactions of 5-Benzoylquinoline

The three-dimensional shape and flexibility of 5-Benzoylquinoline are critical to its function and interactions with other molecules. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. mun.ca For 5-Benzoylquinoline, the most significant degree of freedom is the rotation around the single bond connecting the benzoyl group to the quinoline ring.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of molecules, including conformational changes and interactions with their environment, such as a solvent. mdpi.comnih.gov

An MD simulation of 5-Benzoylquinoline would provide a trajectory of atomic positions, from which various properties can be analyzed. The root-mean-square deviation (RMSD) can be monitored to assess conformational stability, while the radius of gyration (Rg) provides insight into the molecule's compactness. researchgate.net Such simulations are invaluable for sampling the conformational landscape and understanding how the molecule behaves in a realistic, dynamic environment. nih.gov

Table 4: Typical Parameters for a Molecular Dynamics Simulation of 5-Benzoylquinoline This table outlines a representative setup for an MD simulation.

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters describing the potential energy of the system | AMBER, CHARMM, or OPLS |

| Solvent Model | Explicit representation of solvent molecules | TIP3P or SPC/E Water |

| Ensemble | Thermodynamic conditions (constant Temp., Pressure) | NPT (Isothermal-isobaric) |

| Simulation Time | Duration of the simulation to sample conformations | 100 - 500 nanoseconds |

| Temperature | Simulation temperature | 298 K (25 °C) |

| Pressure | Simulation pressure | 1 atm |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. epfl.ch By systematically changing specific geometric parameters, such as a bond length or dihedral angle, and calculating the energy at each point, one can map out the energy landscape of a molecule. uni-muenchen.devisualizeorgchem.com

For 5-Benzoylquinoline, a relaxed PES scan would be particularly informative. This involves rotating the benzoyl group relative to the quinoline ring and performing a geometry optimization of all other parameters at each step. uni-muenchen.degaussian.com The resulting plot of energy versus the dihedral angle would reveal the lowest-energy (most stable) conformation, other local energy minima, and the energy barriers for rotation between them. This provides fundamental information about the molecule's flexibility and conformational preferences.

Table 5: Hypothetical Potential Energy Surface Scan Data for 5-Benzoylquinoline This table illustrates the relative energy as a function of the dihedral angle between the quinoline and phenyl rings. The angle of 0° represents a coplanar arrangement.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.5 | Eclipsed (Sterically Hindered) |

| 30 | 1.5 | Skew |

| 60 | 0.0 | Global Minimum (Most Stable) |

| 90 | 1.8 | Perpendicular (Local Minimum) |

| 120 | 3.5 | Skew |

| 180 | 4.0 | Anti-planar (Sterically Hindered) |

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-π stacking are crucial in determining the three-dimensional structure and associative properties of quinoline derivatives. uncw.edu

Hydrogen Bonding:

Computational studies on various quinoline derivatives have highlighted the significance of both intramolecular and intermolecular hydrogen bonds. aip.orgmdpi.com For instance, in certain quinoline N-oxides, intramolecular hydrogen bonds of the N-H⋯O and O-H⋯O types have been extensively studied using Density Functional Theory (DFT) and Car-Parrinello Molecular Dynamics (CPMD). aip.orgnih.gov These studies reveal that the bridged protons are predominantly localized on the donor atom, and proton transfer is not a spontaneous event in the ground state. mdpi.comnih.gov The presence and strength of these hydrogen bonds can be confirmed and quantified using the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com While direct computational studies on the hydrogen bonding of 5-Benzoylquinoline are not prevalent, the principles derived from related quinoline structures, such as 5-hydroxyquinoline, where O-H⋯N intermolecular hydrogen bonds are significant, can be applied. mdpi.com The benzoyl group in 5-Benzoylquinoline, with its carbonyl oxygen, can act as a hydrogen bond acceptor, potentially influencing its interaction with other molecules.

| Compound Studied | Type of Hydrogen Bond | Computational Method | Key Finding | Reference |

| Quinoline N-oxides | Intramolecular N-H⋯O, O-H⋯O | DFT, MP2 | No spontaneous proton transfer in the ground state. | aip.org |

| 5-hydroxyquinoline | Intermolecular O-H⋯N | CPMD, PIMD | Bridged protons are mostly localized on the donor side. | mdpi.com |

| N-methyl-quinoline-2-carboxamide 1-oxide | Intramolecular N-H⋯O | DFT, CPMD | Proton transfer does not occur; H-bond confirmed by AIM. | nih.gov |

π-π Stacking Interactions:

Aromatic stacking is a key contributor to the behavior of quinoline derivatives in various chemical and biological contexts. uncw.edu The quinoline ring system's self-associative properties are driven by these interactions. uncw.edu Studies on substituted 4-alkoxy-7-chloroquinolines have shown that π-π interactions between the quinoline ring systems are generated by unit-cell translations. nih.gov Similarly, in certain (arylenedivinylene)bis-8-hydroxyquinolines, strong face-to-face π-π stacking interactions lead to infinite 1-D chain-like arrangements in the crystal lattice, with inter-planar distances in the range of 3.491–3.5262 Å. rsc.org In the case of a chalcone (B49325) derivative containing a quinoline moiety, the crystal structure is stabilized by two distinct π-π stacking interactions, one involving the quinoline ring and another involving the aryl rings, creating a ladder-like structure in the absence of hydrogen bonds. nih.gov For 5-Benzoylquinoline, both the quinoline and the benzoyl phenyl rings can participate in π-π stacking, which would significantly influence its crystal packing and interactions in solution. uncw.edunih.gov

| Compound/System Studied | Type of π-π Stacking | Key Finding | Reference |

| Substituted 4-alkoxy-7-Cl-quinolines | Intermolecular | Generated by unit-cell translations. | nih.gov |

| (Arylenedivinylene)bis-8-hydroxyquinolines | Face-to-face | Leads to 1-D chain-like arrangements. | rsc.org |

| Chalcone with quinoline moiety | Inversion and translation | Forms a ladder-type arrangement. | nih.gov |

| Quinoline monomers and dimers | Inter- and intramolecular | Influences concentration-dependent chemical shifts in ¹H-NMR. | uncw.edu |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. skku.edu

Density Functional Theory (DFT) calculations are frequently employed to investigate the transition states of reactions for quinoline synthesis. For example, in the Friedländer condensation to produce polysubstituted quinolines, DFT modeling has been used to understand the catalytic activity and reaction mechanism. scribd.com Similarly, for the Pd-catalyzed C(sp³)–H γ-arylation of ketones, experimental and computational studies have been combined to elucidate the reaction mechanism. acs.org In the context of the synthesis of 4-amino-2-benzoylquinoline-3-carboxamides, DFT calculations have been used to confirm that the reaction proceeds most favorably in water, which aligns with experimental results. nih.govrsc.org DFT studies have also been used to explore the regioselectivity of C-H alkylation of quinolines, revealing that both the initial formation of C-H activation products and the energy barriers for subsequent steps govern the outcome. nih.gov

DFT calculations are also crucial for understanding the energetics and kinetics of reactions. In a study on the Cu(II)-catalyzed hydroxylation of quinoline-directed C-H bonds, DFT was used to evaluate the activation energy barriers, showing a lower barrier for quinoline compared to pyridine (B92270). acs.org The rate-determining step for the formation of 2-(quinoline-2-yl)-phenol was found to have an activation energy of 27.9 kcal/mol. acs.org In another example, DFT calculations on the reaction of aminopyrazole with a sodium salt to form a quinoline derivative showed that one reaction pathway is energetically preferred by 6.414 kJ/mol, consistent with experimental observations. researchgate.net Furthermore, the activation energy for the favored pathway was found to be lower by 4.967 kJ/mol. researchgate.net These studies demonstrate the power of computational methods in predicting reaction outcomes and optimizing conditions.

| Reaction Studied | Computational Method | Key Finding | Activation Energy (if reported) | Reference |

| Cu(II)-catalyzed C–H hydroxylation | DFT (B3LYP) | Quinoline has a lower C-H activation barrier than pyridine. | 27.9 kcal/mol (rate-determining step) | acs.org |

| C-H Alkylation of 2-phenylquinoline | DFT | Regioselectivity is governed by multiple energetic factors. | Not specified | nih.gov |

| Synthesis of a quinoline derivative from aminopyrazole | DFT (B3LYP/6-31G) | One reaction pathway is energetically and kinetically favored. | 4.967 kJ/mol lower for the favored path | researchgate.net |

| Synthesis of 4-amino-2-benzoylquinoline-3-carboxamide | DFT (B3LYP/6-311++G(d,p)) | Reaction is most stable in water. | Not specified | nih.govrsc.org |

Transition State Characterization for Synthetic Pathways

Ligand-Target Interaction Modeling (Without Biological Outcomes)

Molecular docking and other computational techniques are used to model the interaction of quinoline derivatives with generalized protein structures, providing insights into potential binding modes and affinities without assessing biological outcomes. nih.gov

Molecular docking studies are widely performed on quinoline derivatives to understand their potential interactions with protein binding sites. tubitak.gov.trorientjchem.org For instance, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives with a cannabinoid receptor (CB1a) revealed potential binding affinities and identified key amino acid residues involved in the interaction, such as ILE-8, LYS-7, and TRP-12. nih.gov Similarly, phenylamino-phenoxy-quinoline derivatives were docked into the main protease of SARS-CoV-2, identifying hydrogen bonding and π-π stacking interactions with residues like HIS41 and GLU166. mdpi.comnih.gov These simulations provide a structural basis for the interaction between a ligand and a protein, highlighting the types of non-covalent forces at play. mdpi.com

Computational methods are also used to predict the binding affinity of quinoline derivatives to target proteins. The binding affinity is often expressed as a docking score or binding free energy in kcal/mol. rjptonline.org For 2H-thiopyrano[2-3-b]quinoline derivatives, the predicted binding affinities ranged from -5.3 to -6.1 Kcal/mol. nih.gov In another study, quinoline-thiadiazole derivatives showed docking scores ranging from -8.56 to -5.87 Kcal/mol against COX-1. rjptonline.org For two other quinoline derivatives docked against a dehydrogenase inhibitor, the binding affinities were in the ranges of -6.2 to -5.3 kcal/mol and -6.9 to -5.1 kcal/mol. researchgate.net These predicted values help in ranking compounds and prioritizing them for further experimental investigation. nih.gov

| Quinoline Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 2H-thiopyrano[2,3-b]quinolines | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, VAL-14, TRP-12 | nih.gov |

| Phenylamino-phenoxy-quinolines | SARS-CoV-2 Mpro | -7.06 to -10.61 | HIS41, GLU166, GLN192 | mdpi.comnih.gov |

| Quinoline-thiadiazoles | COX-1 | -8.56 to -5.87 | Not specified | rjptonline.org |

| Pyrazoline/pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | Up to -10.675 | Not specified | tubitak.gov.tr |

| Two quinoline derivatives | Dehydrogenase inhibitor | -6.2 to -5.3 and -6.9 to -5.1 | Ile263, Cys276, Leu189 | researchgate.net |

Molecular Docking Simulations with Generalized Protein Structures

Spectroscopic Parameter Prediction using Computational Methods

Computational chemistry has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. nih.gov Methods rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the accurate simulation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). chemrevlett.comeurjchem.com These theoretical calculations provide deep insights into the relationship between a molecule's electronic structure and its spectroscopic signatures. For a compound like 5-Benzoylquinoline, computational models can predict chemical shifts, vibrational frequencies, and electronic transitions before the molecule is even synthesized or isolated, guiding experimental characterization and analysis. The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. github.iofaccts.de

The prediction of NMR spectra via computational methods is a powerful approach for structure elucidation and verification. schrodinger.com Ab initio calculations of nuclear magnetic shielding are frequently employed to analyze molecular structure. tsijournals.com The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT. tsijournals.com

The process begins with the optimization of the molecule's geometry, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d)), to find a stable conformation. github.io Following optimization, the magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C) are calculated at a higher level of theory, such as HF/6-31++G(d,p) or DFT functionals like WP04 with larger basis sets (e.g., 6-311++G(2d,p)). github.iotsijournals.com The calculated isotropic shielding values are then converted into chemical shifts (δ) by subtracting them from the shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. libretexts.org

δsample (ppm) = (νsample - νTMS) / νspectrometer * 106

The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure. tsijournals.com For 5-Benzoylquinoline, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the quinoline and benzoyl moieties. Protons in the aromatic regions are expected to be deshielded and appear downfield (typically δ 7.0-9.0 ppm) due to the ring currents. libretexts.org Specifically, protons on the quinoline ring adjacent to the nitrogen atom and those ortho to the carbonyl group of the benzoyl substituent would be shifted further downfield. libretexts.orgyoutube.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Benzoylquinoline

The following table represents typical chemical shift values that would be predicted for 5-Benzoylquinoline using standard DFT (GIAO) methods. The exact values can vary based on the specific level of theory and solvent model used.

| Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

| ¹H-NMR (Aromatic - Quinoline) | 7.5 - 9.0 | Aromatic environment; deshielding effect from the electronegative nitrogen atom. libretexts.org |

| ¹H-NMR (Aromatic - Benzoyl) | 7.4 - 8.0 | Aromatic environment; protons ortho to the carbonyl group are more deshielded. youtube.com |

| ¹³C-NMR (C=O Carbonyl) | 195 - 200 | Characteristic chemical shift for a ketone carbonyl carbon. rsc.org |

| ¹³C-NMR (Aromatic - Quinoline) | 120 - 150 | Aromatic carbons with varied electronic environments due to the nitrogen heteroatom. tsijournals.com |

| ¹³C-NMR (Aromatic - Benzoyl) | 128 - 140 | Aromatic carbons influenced by the electron-withdrawing carbonyl group. |

| ¹³C-NMR (Quaternary Carbons) | 135 - 150 | Carbons at the fusion of rings or points of substitution, typically deshielded. |

Infrared (IR) Spectra Simulation

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule. faccts.de This is achieved through a frequency calculation performed on the optimized geometry of the molecule, typically using DFT methods. chemrevlett.com The calculation yields a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity (in km/mol). faccts.de The resulting frequencies often contain systematic errors due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental spectra. faccts.de